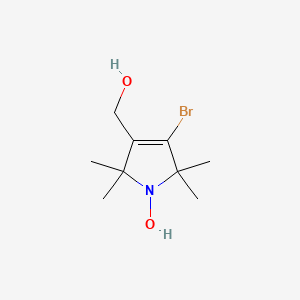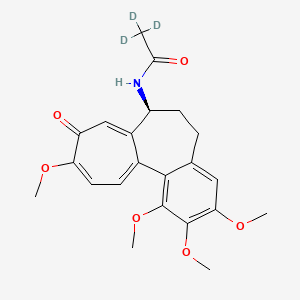
4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound commonly used in the biomedical industry for research purposes. It acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .
Synthesis Analysis
The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-3-thio-β- d -glucopyranoside has been reported . Another synthesis method involves the preparation of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C14H18N2O8 . The compound is functionally related to a 4-nitrophenol .
Chemical Reactions Analysis
4-Nitrophenyl 2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a profoundly intricate compound that finds extensive utility within the biomedical sector . Chemoselective reduction of both azides with hydrogen sulfide readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine .
Physical And Chemical Properties Analysis
The molecular weight of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is 342.30 g/mol .
Aplicaciones Científicas De Investigación
Enzyme Activity Assays
This compound is commonly used as a substrate in enzyme activity assays, particularly for measuring the activity of N-acetyl-β-D-glucosaminidase . This enzyme plays a critical role in the degradation of glycoproteins and glycolipids, and its activity is significant in diagnosing lysosomal storage disorders such as Sanfilippo syndrome B.
Glycoprotein Structural Studies
The synthesis of derivatives like p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside is crucial for structural studies of glycoproteins . These studies can reveal the complex sugar-containing molecules in glycoproteins, aiding in understanding their function and interaction in biological systems.
Microbial Endoglycosidase Research
Researchers utilize this compound to study various endoglycosidases present in microorganisms . These studies are essential for understanding the specificity of these enzymes and their role in microbial metabolism and pathogenicity.
Development of Enzyme Substrates
The chemical synthesis routes for oligosaccharides like p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside are developed to create suitable substrates for enzyme specificity studies . These synthetic routes are vital for producing substrates that are otherwise difficult to obtain from biological sources.
Colorimetric Assays
Due to its ability to release a colored product upon enzymatic action, this compound is used in rapid colorimetric assays . Such assays are beneficial for quick screening and diagnostic purposes in clinical settings.
Fluorogenic Substrate for Assays
In addition to colorimetric assays, this compound serves as a fluorogenic substrate for ultrasensitive assays of N-acetyl-β-D-glucosaminidase . These assays are used to detect minute enzyme activities, which is crucial in early disease diagnosis.
Mecanismo De Acción
Target of Action
It is commonly used in the biomedical industry for research purposes .
Mode of Action
It is known to act as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .
Result of Action
It is known to exhibit remarkable efficacy in combating bacterial infections, successfully tackling both gram-positive and gram-negative bacteria .
Action Environment
It is recommended to store the compound at -20° c for optimal stability .
Direcciones Futuras
The versatile nature of 4-Nitrophenyl 2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside has catapulted it to the forefront of drug development and research endeavors . Its potential applications in the biomedical sector and as a substrate in enzymatic assays make it a promising compound for future research.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHIIFBVHGQNAI-DUQPFJRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)






